2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(MORPHOLINOSULFONYL)DIBENZO[B,F][1,4]THIAZEPIN-11-YL]-N-PHENYLAMINE is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]thiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLINOSULFONYL)DIBENZO[B,F][1,4]THIAZEPIN-11-YL]-N-PHENYLAMINE typically involves multiple steps. One common method starts with the preparation of dibenzo[b,f][1,4]thiazepin-11-one, which is then reacted with various reagents to introduce the morpholinosulfonyl and phenylamine groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(MORPHOLINOSULFONYL)DIBENZO[B,F][1,4]THIAZEPIN-11-YL]-N-PHENYLAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(MORPHOLINOSULFONYL)DIBENZO[B,F][1,4]THIAZEPIN-11-YL]-N-PHENYLAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(MORPHOLINOSULFONYL)DIBENZO[B,F][1,4]THIAZEPIN-11-YL]-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Quetiapine: A widely used antipsychotic drug with a similar dibenzo[b,f][1,4]thiazepine structure.
Isoclotiapine: Another antipsychotic with a related chemical structure.
Uniqueness
N-[2-(MORPHOLINOSULFONYL)DIBENZO[B,F][1,4]THIAZEPIN-11-YL]-N-PHENYLAMINE is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its morpholinosulfonyl group, in particular, may enhance its solubility and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
8-morpholin-4-ylsulfonyl-N-phenylbenzo[b][1,4]benzothiazepin-6-amine |
InChI |
InChI=1S/C23H21N3O3S2/c27-31(28,26-12-14-29-15-13-26)18-10-11-21-19(16-18)23(24-17-6-2-1-3-7-17)25-20-8-4-5-9-22(20)30-21/h1-11,16H,12-15H2,(H,24,25) |
InChI Key |
YXSPLQMTGWAXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N=C3NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.